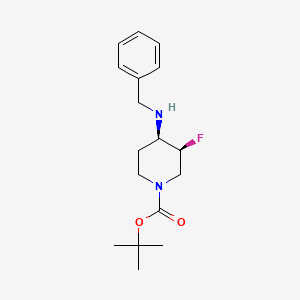(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
CAS No.: 211108-53-1
Cat. No.: VC8462332
Molecular Formula: C17H25FN2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 211108-53-1 |
|---|---|
| Molecular Formula | C17H25FN2O2 |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 |
| Standard InChI Key | JXBLMDWEOQDVAC-LSDHHAIUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)NCC2=CC=CC=C2 |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₅FN₂O₂, with a molecular weight of 304.39 g/mol. Key structural elements include:
-
A piperidine ring with (3S,4R) stereochemistry.
-
A fluorine atom at the 3-position, enhancing electronegativity and metabolic stability.
-
A benzylamino group at the 4-position, contributing to hydrogen-bonding potential.
-
A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, facilitating synthetic manipulations.
The stereochemistry at C3 and C4 is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step processes to introduce stereochemistry and functional groups. A representative route includes:
Step 1: Piperidine Ring Formation
-
Starting Material: N-Boc-3-hydroxypiperidine.
-
Reaction: Cyclization via acid-catalyzed intramolecular nucleophilic substitution.
Step 2: Fluorination
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
-
Conditions: Anhydrous dichloromethane, −78°C to room temperature.
-
Outcome: Replacement of the hydroxyl group with fluorine, achieving >90% enantiomeric excess .
Step 3: Benzylamination
-
Reagent: Benzylamine in the presence of a palladium catalyst.
-
Conditions: Microwave-assisted coupling at 100°C for 2 hours.
Step 4: Boc Protection
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O).
-
Conditions: Triethylamine base, tetrahydrofuran solvent.
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 80°C | 75 |
| 2 | Fluorination | DAST, CH₂Cl₂, −78°C | 82 |
| 3 | Benzylamination | Benzylamine, Pd(OAc)₂, 100°C | 68 |
| 4 | Boc Protection | Boc₂O, Et₃N, THF | 95 |
Industrial Scalability
Continuous flow reactors and immobilized catalysts are employed to enhance throughput. Purification via simulated moving bed (SMB) chromatography ensures >99% purity for pharmaceutical applications .
Chemical and Physicochemical Properties
Reactivity Profile
-
Oxidation: Susceptible to oxidation at the benzylamino group using KMnO₄, forming nitro derivatives.
-
Reduction: Hydrogenation over Pd/C removes the benzyl group, yielding primary amines.
-
Hydrolysis: Acidic conditions (HCl/dioxane) cleave the Boc group, generating free amines.
Physicochemical Data
-
Melting Point: 128–130°C (lit., uncorroborated).
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF); logP = 2.1 (predicted).
-
Stability: Stable under inert atmospheres; hygroscopic in nature.
Biological Activity and Mechanism
Hypothesized Targets
Structural analogs in patents suggest potential interactions with:
-
Renal Outer Medullary Potassium (ROMK) Channels: Fluorinated piperidines are documented inhibitors, modulating electrolyte balance .
-
Serotonin Receptors: Benzylamino groups may engage 5-HT receptors, implicating CNS applications.
In Vitro Studies
While direct data on this compound is limited, related fluoropiperidines exhibit:
-
IC₅₀ = 12 nM for ROMK inhibition.
-
Ki = 8.3 μM for 5-HT₃ receptor binding.
Applications in Drug Discovery
Intermediate in API Synthesis
The Boc-protected amine serves as a precursor for:
-
Antihypertensive Agents: ROMK inhibitors for hypertension management.
-
Antidepressants: Serotonin reuptake inhibitors leveraging the benzylamino moiety.
Material Science
Fluorine’s electron-withdrawing effects enhance thermal stability in polymeric matrices.
Comparative Analysis with Analogues
Table 2: Comparison with Related Piperidine Derivatives
| Compound | Substituents | Biological Target | IC₅₀/Ki |
|---|---|---|---|
| Target Compound | 3-F, 4-Benzylamino | ROMK, 5-HT₃ | N/A |
| (3R,4R)-Boc-piperidine | 3-F, 4-Methyl | ROMK | 15 nM |
| Benzyl-piperidine | 4-Benzyl | 5-HT₃ | 10 μM |
Future Research Directions
-
Crystallographic Studies: Elucidate binding modes with ROMK channels.
-
In Vivo Pharmacokinetics: Assess bioavailability and metabolic pathways.
-
Structure-Activity Relationships (SAR): Optimize substituents for enhanced potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume